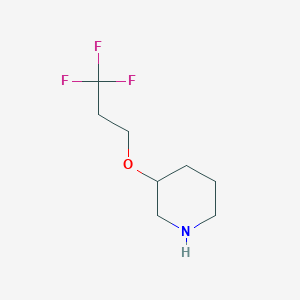

3-(3,3,3-三氟丙氧基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

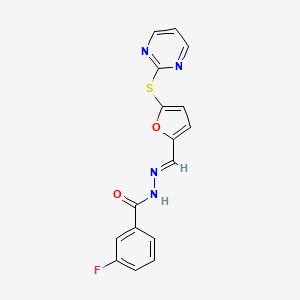

The compound "3-(3,3,3-Trifluoropropoxy)piperidine" is a fluorinated piperidine derivative. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in various bioactive molecules. The trifluoropropoxy group in the compound suggests potential for increased lipophilicity and metabolic stability, which are desirable traits in drug development.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with trifluoropropoxy groups, can be achieved through various methods. For instance, the efficient synthesis of piperidine derivatives has been developed using metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines . Additionally, the synthesis of 3-substituted 2-(trifluoromethyl)piperidines has been reported through ring expansion of (trifluoromethyl)prolinols, which involves an aziridinium intermediate . These methods highlight the versatility and regioselectivity in synthesizing fluorinated piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as NMR analysis and X-ray crystallography. For example, the stereochemical assignments of certain piperidine derivatives were carefully performed using these methods . The molecular structure and vibrational frequencies of related piperidine molecules have also been determined by density functional theory and Hartree–Fock calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the reactivity of piperidine derivatives in the formation of glycosidic linkages . Furthermore, the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine has been achieved via an azomethine ylide route, leading to the synthesis of spirooxindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be significantly influenced by the introduction of fluorinated groups. For instance, tolane liquid crystals with hexafluoropiperidine as end groups exhibit good thermal stability and high clearing points, indicating that fluorination can enhance the material properties of piperidine derivatives . The synthesis of 3-alkoxy-4,4-difluoropiperidines and their selective N- and O-deprotection also reflect the importance of functional group manipulation in modifying the properties of these compounds .

科学研究应用

氟化 N-杂环的催化合成

氟化哌啶,包括带有三氟丙氧基的哌啶,在发现化学中至关重要。已经开发出钯催化的 [4 + 2] 环化方法来有效获得这些化合物,这些化合物可以通过化学选择性衍生化,具有高非对映选择性。这种方法强调了此类化合物在合成化学研究和开发中功能丰富的类似物的重要性 (García-Vázquez et al., 2021).

3-烷氧基-4,4-二氟哌啶的合成

在杂环环上带有其他官能团的氟化哌啶的产生突出了它们在制药和农用化学中的用途。通过脱氟氧化合成 3-烷氧基-4,4-二氟哌啶证明了该化合物作为这些行业中构建模块的相关性 (Surmont et al., 2009).

烯烃的分子内氨基三氟甲氧基化

催化未活化的烯烃三氟甲氧基化以产生 3-OCF3 取代的哌啶揭示了一种将三氟甲氧基直接整合到哌啶环中的方法。该技术是氟化氮杂环合成的突破性进展,展示了三氟丙氧基在改性哌啶结构以增强化学性质方面的潜力 (Chen, Chen, & Liu, 2015).

磺酰胺和阳离子环化

使用三氟甲磺酸催化均烯丙基磺酰胺环化成吡咯烷和哌啶表明氟化基团在合成复杂的含氮环中的战略重要性。这种方法在形成多环系统方面的效率进一步强调了三氟丙氧基在药物化学中的价值 (Haskins & Knight, 2002).

立体动力学和 Perlin 效应

通过低温 NMR 光谱研究 1-(三氟甲基磺酰基)哌啶的立体动力学行为揭示了氟化哌啶内部的构象和相互作用的复杂细节。此类研究突出了氟化哌啶在设计具有特定立体化学性质的分子中的复杂性和潜力 (Shainyan et al., 2008).

安全和危害

未来方向

While specific future directions for “3-(3,3,3-Trifluoropropoxy)piperidine” are not available in the retrieved data, the field of piperidine derivatives is a promising area of research. These compounds have potential applications in the pharmaceutical industry, particularly in the development of new drugs .

属性

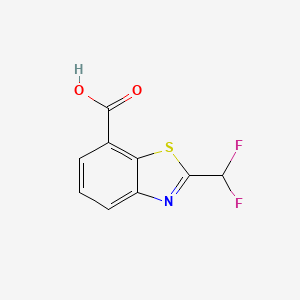

IUPAC Name |

3-(3,3,3-trifluoropropoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h7,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMGDIUIYOZJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)